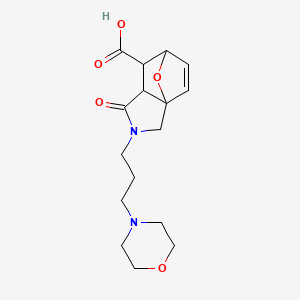

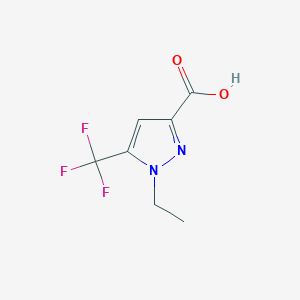

2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Overview

Description

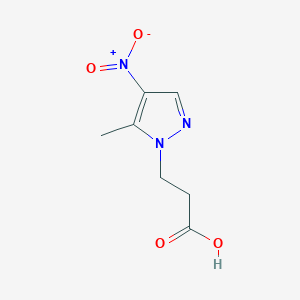

The compound “2-(3-morpholin-4-ylpropyl)-1,3-dioxoisoindoline-5-carboxylic acid” is similar in structure . It has a molecular formula of C16H18N2O5, with an average mass of 318.324 Da .

Synthesis Analysis

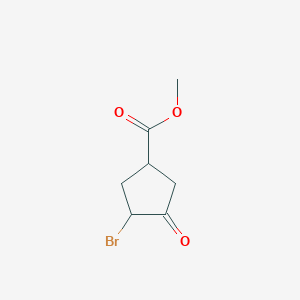

A related compound, “2-bromo-3-(morpholin-4-yl)propionic acid esters”, has been synthesized using a convenient one-pot method . This method involves the use of alkyl acrylates as starting compounds, which undergo consecutive halogenation-dehydrohalogenation and a Michael addition with morpholine .Molecular Structure Analysis

The molecular structure of “2-(3-morpholin-4-ylpropyl)-1,3-dioxoisoindoline-5-carboxylic acid” consists of a morpholine ring attached to a propyl chain, which is further connected to a dioxoisoindoline ring and a carboxylic acid group .Chemical Reactions Analysis

The synthesis of “2-bromo-3-(morpholin-4-yl)propionic acid esters” involves a Michael addition reaction with morpholine . The most common methods for the synthesis of similar compounds are based on the reaction of α-halo acrylates with primary or secondary amines .Physical And Chemical Properties Analysis

The compound “3-MORPHOLIN-4-YL-PROPIONIC ACID” has a melting point of 74-76 °C and a density of 1.159 g/cm3 .Scientific Research Applications

Synthesis Methods

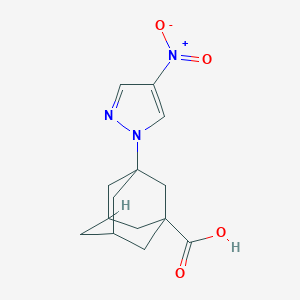

Aromatization in Alkaline Media : A study by Zubkov et al. (2012) discusses a facile synthesis of isoindoline-4-carboxylic acids, achieved by aromatizing 3a,6-epoxyisoindoles in alkaline media. This method is distinguished by the absence of by-products and ease of isolation.

Esterification Products Synthesis : Nadirova et al. (2019) explored the synthesis and structure of esterification products of related compounds, highlighting the dynamic equilibrium in solution and unexpected cleavage products formed during the process.

Chemical Reactions

Reactions with Sulfur and Morpholine : The research by Sejbal et al. (1986) examined the reactions of related compounds with sulfur and morpholine, demonstrating the formation of 2-oxo derivatives.

Efficient Synthesis Method : Zhao et al. (2009) developed an efficient method for preparing structurally related compounds, involving N-alkylation followed by trichloroacetylation and hydrolysis.

Medicinal Chemistry

Morpholine Amino Acids Synthesis : The work by Kou et al. (2017) describes the synthesis of novel morpholine amino acids, which could potentially modulate the properties of drug candidates and introduce new intellectual properties.

Enantiopure Fmoc-Protected Acid : Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis.

Structural and Biological Analysis

Crystal Structure and Antitumor Activity : The study by Lu et al. (2020) on an indazole derivative related to the compound revealed its structure and significant inhibitory activity against cancer cell lines.

Antihypoxic Activity : Research by Ukrainets et al. (2014) focused on the synthesis of related compounds showing high antihypoxic effects, suitable for further pharmacological testing as potential antioxidants.

Safety and Hazards

properties

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c19-14-13-12(15(20)21)11-2-3-16(13,23-11)10-18(14)5-1-4-17-6-8-22-9-7-17/h2-3,11-13H,1,4-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKNQAYEDYLCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)

![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)